molecular formula C5H5NO5S B12334673 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo-

3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo-

Cat. No.: B12334673
M. Wt: 191.16 g/mol
InChI Key: LVLIYJZRCHZLEJ-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is a chemical compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a sulfonic acid group at the 3-position, a hydroxyl group at the 4-position, and a keto group at the 6-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as Raney nickel. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to the formation of more reduced forms of the compound .

Scientific Research Applications

3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The hydroxyl and keto groups also play a role in its chemical behavior, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinesulfonic acid, 1,6-dihydro-4-hydroxy-6-oxo- is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H5NO5S

Molecular Weight

191.16 g/mol

IUPAC Name

4-hydroxy-6-oxo-3H-pyridine-3-sulfonic acid

InChI

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2,4,7H,(H,9,10,11)

InChI Key

LVLIYJZRCHZLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1S(=O)(=O)O)O

Origin of Product

United States

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